

# An In-depth Technical Guide to 1,2-Diethoxypropane

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## Compound of Interest

Compound Name: 1,2-Diethoxypropane

Cat. No.: B155856

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## Introduction

**1,2-Diethoxypropane**, a member of the glycol ether family, is a vicinal diether with the IUPAC name **1,2-diethoxypropane**.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical and physical properties, a detailed plausible synthesis protocol, and an analysis of its potential applications, particularly within the pharmaceutical sciences. While experimental spectroscopic data for this specific compound is not readily available in public databases, this guide presents predicted data based on established principles and data from analogous compounds to serve as a reference for researchers.

## Chemical and Physical Properties

**1,2-Diethoxypropane** is a flammable liquid.<sup>[1]</sup> A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

Table 1: Physical and Chemical Properties of **1,2-Diethoxypropane**

Property	Value	Source(s)
IUPAC Name	1,2-diethoxypropane	[1]
Synonyms	Propylene glycol diethyl ether	[2]
CAS Number	10221-57-5	[1]
Molecular Formula	C <sub>7</sub> H <sub>16</sub> O <sub>2</sub>	[1]
Molecular Weight	132.20 g/mol	[1]
Boiling Point	124-125 °C	[3]
Density	0.8309 g/cm <sup>3</sup>	
Water Solubility	52 g/L at 25°C	
LogP	1.44790	
Vapor Pressure	19.15 hPa at 20°C	

## Synthesis of 1,2-Diethoxypropane

A detailed experimental protocol for the synthesis of **1,2-diethoxypropane** is not widely documented. However, a plausible and effective method for its preparation is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of **1,2-diethoxypropane**, this can be achieved in a two-step process starting from 1,2-propanediol.

## Experimental Protocol: Williamson Ether Synthesis of 1,2-Diethoxypropane

Materials:

- 1,2-propanediol
- Sodium hydride (NaH) or other strong base
- Ethyl iodide (or ethyl bromide)

- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Distilled water
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle

Procedure:

- Step 1: Formation of the Mono-alkoxide. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 1,2-propanediol in anhydrous diethyl ether or THF.
- Cool the solution in an ice bath and slowly add one equivalent of sodium hydride in portions. The reaction will generate hydrogen gas, so adequate ventilation is crucial.
- Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 1,2-propanediol (the mono-alkoxide).
- Step 2: First Etherification. To the solution of the alkoxide, add one equivalent of ethyl iodide dropwise at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and carefully quench with distilled water.
- Step 3: Formation of the Di-alkoxide. Isolate the intermediate, 1-ethoxy-2-propanol, and repeat the alkoxide formation step using another equivalent of sodium hydride.

- Step 4: Second Etherification. Introduce a second equivalent of ethyl iodide to the newly formed alkoxide and reflux until the reaction is complete as monitored by TLC.
- Work-up and Purification. After cooling, quench the reaction with water. Separate the organic layer, and wash it sequentially with distilled water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude **1,2-diethoxypropane** can then be purified by fractional distillation.

Logical Relationship of the Synthesis Pathway:

Plausible synthesis of **1,2-diethoxypropane**.

## Spectroscopic Data (Predicted)

As experimental spectra for **1,2-diethoxypropane** are not readily available, the following tables provide predicted spectroscopic data based on the analysis of its isomers and related compounds. These should be used as a guide for characterization.

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data for **1,2-Diethoxypropane**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~1.1	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>
~1.2	d	3H	-CH(OCH <sub>2</sub> CH <sub>3</sub> )CH <sub>3</sub>
~3.3-3.6	m	5H	-OCH <sub>2</sub> (CH <sub>3</sub> ), - CH(OCH <sub>2</sub> CH <sub>3</sub> )CH <sub>3</sub> , - CH <sub>2</sub> (O)

Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data for **1,2-Diethoxypropane**

Chemical Shift ( $\delta$ ) ppm	Assignment
~15	-OCH <sub>2</sub> CH <sub>3</sub>
~18	-CH(OCH <sub>2</sub> CH <sub>3</sub> )CH <sub>3</sub>
~65-75	-CH <sub>2</sub> (O), -OCH <sub>2</sub> (CH <sub>3</sub> )
~75-80	-CH(OCH <sub>2</sub> CH <sub>3</sub> )CH <sub>3</sub>

Table 4: Predicted Key IR Absorption Bands for **1,2-Diethoxypropane**

Wavenumber (cm <sup>-1</sup> )	Functional Group
2850-3000	C-H stretch (alkane)
1050-1150	C-O stretch (ether)

Table 5: Predicted Mass Spectrometry Fragmentation for **1,2-Diethoxypropane**

m/z	Possible Fragment
132	[M] <sup>+</sup> (Molecular Ion)
117	[M - CH <sub>3</sub> ] <sup>+</sup>
103	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
87	[M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
59	[CH <sub>3</sub> CH(OCH <sub>2</sub> CH <sub>3</sub> )] <sup>+</sup>
45	[C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>

## Applications in Research and Drug Development

Glycol ethers, as a class, find utility in the pharmaceutical industry primarily as solvents and solubilizing agents.<sup>[4][5][6]</sup> Propylene glycol ethers are noted for their lower toxicity compared to ethylene glycol ethers.<sup>[7]</sup>

Potential Roles of **1,2-Diethoxypropane**:

- **Solvent in Formulations:** Due to its ether linkages, **1,2-diethoxypropane** is expected to be a good solvent for a range of organic molecules. This property could be leveraged in the formulation of both oral and topical drug products to dissolve active pharmaceutical ingredients (APIs) that have poor water solubility.
- **Excipient in Drug Delivery Systems:** Its physical properties may make it a suitable component in the development of various drug delivery systems, such as emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS), to enhance the bioavailability of poorly soluble drugs.
- **Research as a Model Compound:** As a simple vicinal diether, **1,2-diethoxypropane** can serve as a model compound for academic and industrial research to study the chemical and physical properties of this class of molecules.[8]

Experimental Workflow for Formulation Development:

A typical workflow for developing a new drug formulation.

## Safety and Handling

**1,2-Diethoxypropane** is classified as a highly flammable liquid and vapor.[1] Standard laboratory safety precautions should be followed when handling this compound, including working in a well-ventilated fume hood and avoiding sources of ignition. Personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn.

## Conclusion

This technical guide has provided a detailed overview of the IUPAC name, properties, and potential applications of **1,2-diethoxypropane** for a scientific audience. While a lack of readily available experimental spectroscopic data presents a challenge, the predicted data and the outlined synthesis protocol based on the Williamson ether synthesis offer a solid foundation for researchers interested in working with this compound. Its properties suggest potential as a solvent and excipient in pharmaceutical formulations, warranting further investigation into its utility in drug development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1,2-Diethoxypropane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155856#iupac-name-for-1-2-diethoxypropane]

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